3-Ethoxy-4-hydroxybenzaldehyde (5-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)hydrazone

Catalog No.
S8022531
CAS No.
M.F
C14H16N4O3
M. Wt
288.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Ethoxy-4-hydroxybenzaldehyde (5-methyl-6-oxo-1,6...

Product Name

3-Ethoxy-4-hydroxybenzaldehyde (5-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)hydrazone

IUPAC Name

2-[(2E)-2-[(3-ethoxy-4-hydroxyphenyl)methylidene]hydrazinyl]-5-methyl-1H-pyrimidin-6-one

Molecular Formula

C14H16N4O3

Molecular Weight

288.30 g/mol

InChI

InChI=1S/C14H16N4O3/c1-3-21-12-6-10(4-5-11(12)19)8-16-18-14-15-7-9(2)13(20)17-14/h4-8,19H,3H2,1-2H3,(H2,15,17,18,20)/b16-8+

InChI Key

YJZVEBKYDRVHCD-LZYBPNLTSA-N

SMILES

CCOC1=C(C=CC(=C1)C=NNC2=NC=C(C(=O)N2)C)O

solubility

28.3 [ug/mL] (The mean of the results at pH 7.4)

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC2=NC=C(C(=O)N2)C)O

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC2=NC=C(C(=O)N2)C)O

3-Ethoxy-4-hydroxybenzaldehyde, also known as ethyl vanillin, is an organic compound with the molecular formula C9H10O3C_9H_{10}O_3 and a molar mass of approximately 166.17 g/mol. It is characterized by its sweet aroma, which is similar to that of vanilla, and is commonly used as a flavoring agent in food products and fragrances. The compound has a melting point of 74-77 °C and a boiling point of 285 °C, making it stable under various conditions. Its structure includes an ethoxy group (OCH2CH3-OCH_2CH_3) and a hydroxy group (OH-OH) attached to a benzaldehyde moiety, contributing to its chemical reactivity and biological activity .

Typical of aldehydes and phenolic compounds. Key reactions include:

  • Condensation Reactions: It can undergo condensation with various amines to form hydrazones or other derivatives.
  • Oxidation: The hydroxy group can be oxidized to form corresponding quinones or carboxylic acids under strong oxidative conditions.
  • Reduction: The aldehyde functionality can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride .

Research indicates that 3-Ethoxy-4-hydroxybenzaldehyde exhibits various biological activities:

  • Antioxidant Properties: It has been shown to scavenge free radicals, which may help in reducing oxidative stress in biological systems.
  • Antimicrobial Activity: Some studies suggest it possesses antimicrobial properties against certain bacteria and fungi, making it a candidate for use in preservative formulations.
  • Potential Therapeutic Uses: There is ongoing research into its potential applications in treating conditions such as inflammation and cancer due to its ability to modulate cellular pathways .

Several methods have been developed for synthesizing 3-Ethoxy-4-hydroxybenzaldehyde:

  • Condensation Method: This involves the reaction of o-ethoxyphenol with glyoxylic acid followed by oxidation using copper oxide in the presence of caustic soda .
  • Trichloroacetaldehyde Method: This method utilizes o-ethoxyphenol reacting with trichloroacetaldehyde, followed by hydrolysis and chlorination to yield the desired compound .
  • Phase Transfer Catalysis: In this method, o-ethoxyphenol is reacted with chloroform in the presence of sodium hydroxide and ethanol, facilitating the synthesis of ethyl vanillin through the Reimer-Tieman reaction .

3-Ethoxy-4-hydroxybenzaldehyde is widely used in various industries:

  • Food Industry: Primarily used as a flavoring agent due to its vanilla-like aroma.
  • Cosmetics: Employed in perfumes and scented products for its pleasant fragrance.
  • Pharmaceuticals: Investigated for potential therapeutic applications due to its biological activity, including antioxidant and antimicrobial properties .

Studies on the interactions of 3-Ethoxy-4-hydroxybenzaldehyde with biological systems have revealed insights into its mechanism of action:

  • Cellular Interactions: Research indicates that it may influence cell signaling pathways related to inflammation and apoptosis.
  • Synergistic Effects: When combined with other compounds, it may enhance or modulate their effects, particularly in formulations aimed at improving health outcomes or flavor profiles .

Several compounds share structural similarities with 3-Ethoxy-4-hydroxybenzaldehyde. Here are a few notable examples:

Compound NameStructure DescriptionUnique Features
Vanillin4-Hydroxy-3-methoxybenzaldehydeNatural flavoring agent; more common than ethyl vanillin
Ethyl Protocatechuic Aldehyde3-Ethoxy-4-hydroxybenzaldehyde derivativeExhibits similar flavor properties but different reactivity
4-HydroxybenzaldehydeSimple phenolic aldehydeLacks ethoxy group; more polar and less aromatic

The uniqueness of 3-Ethoxy-4-hydroxybenzaldehyde lies in its ethoxy substitution, which enhances its lipophilicity compared to other similar compounds, resulting in distinct solubility and flavor characteristics. This makes it particularly valuable in flavoring applications where a strong vanilla-like taste is desired .

XLogP3

1.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

288.12224039 g/mol

Monoisotopic Mass

288.12224039 g/mol

Heavy Atom Count

21

Dates

Last modified: 01-05-2024

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